molecular formula C8H8O B042453 Acetophenone-methyl-13C CAS No. 71777-36-1

Acetophenone-methyl-13C

Cat. No. B042453
CAS RN: 71777-36-1
M. Wt: 121.14 g/mol
InChI Key: KWOLFJPFCHCOCG-OUBTZVSYSA-N
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Description

Synthesis Analysis

Acetophenone-methyl-13C can be synthesized through several methods. A notable approach involves the methylation of phenyldithiane with 13CH3I, leading to labeled acetophenone derivatives (Siegel & Seebach, 1980). Another method described the preparation of 1-phenylpropyne-2, 3-13C21 from methyl-13C iodide through a series of steps including acetophenone-2-13C (Renaud & Leitch, 1964).

Molecular Structure Analysis

The molecular structure of Acetophenone-methyl-13C has been analyzed through various spectroscopic techniques, including NMR. Studies on the nuclear magnetic resonance (NMR) of methyl-substituted acetophenones have provided insights into the steric hindrance and inhibited conjugation effects on the molecular structure (Buděšínský et al., 2004).

Chemical Reactions and Properties

Acetophenone derivatives, including Acetophenone-methyl-13C, participate in a variety of chemical reactions. For instance, ortho-manganation of substituted acetophenones has been employed to generate complexes useful in synthesis (Cooney et al., 1988). Moreover, the compound's involvement in reactions such as C-H bond amination demonstrates its reactivity and utility in organic synthesis (Ka-Ho Ng et al., 2013).

Physical Properties Analysis

The physical properties of Acetophenone-methyl-13C, including its spectroscopic characteristics, have been extensively studied. Investigations into the cooperative nature of internal rotational motions in acetophenone have been conducted, offering insights into the compound's physical behavior (De Luca et al., 2005).

Chemical Properties Analysis

Acetophenone-methyl-13C exhibits distinct chemical properties, influenced by its molecular structure and substituents. Studies on the conformational preferences of methyl-substituted acetophenones provide information on the chemical behavior and stability of these compounds (Schaefer et al., 1984).

Scientific Research Applications

  • Nuclear Magnetic Resonance (NMR) Studies : Acetophenone-methyl-13C has been used in studies involving NMR spectroscopy. For instance, Dhami and Stothers (1967) used 13C NMR to study substituted methyl benzoates, providing insights that could be applicable to acetophenones (Dhami & Stothers, 1967). Similarly, Torman et al. (1978) studied the chemical shielding tensors in acetophenone crystals using 13C NMR, highlighting its stable and symmetrical structure (Torman, Veeman, & Boer, 1978).

  • Synthetic Applications : Renaud and Leitch (1964) demonstrated the use of Acetophenone-methyl-13C in the preparation of complex organic molecules like 1-phenylpropyne-2,3-13C21 (Renaud & Leitch, 1964).

  • Biosynthesis Studies : Bringmann and Irmer (2008) discussed the biosynthetic convergence in acetogenic anthraquinones, using acetophenone derivatives as examples (Bringmann & Irmer, 2008).

  • Steric Inhibition Studies : Buděšínský et al. (2004) investigated the steric hindrance in methyl-substituted acetophenones using NMR, which can have implications for understanding molecular interactions (Buděšínský et al., 2004).

  • Structural Determination : De Luca et al. (2005) utilized dipolar couplings in acetophenone for structural determination in flexible molecules (De Luca et al., 2005).

  • Environmental Applications : Yu et al. (2018) studied the use of sludge-derived carbons modified with phosphoric acid for the degradation of acetophenone, indicating its role in environmental chemistry (Yu et al., 2018).

Safety And Hazards

Acetophenone is combustible and harmful if swallowed . It causes serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Future Directions

Acetophenone-methyl-13C could be used in the development of new force fields for the study of cross-linked polyethylene (XLPE), a material used in high-voltage power cables . This could lead to a comprehensive molecular understanding of XLPE chemistry in a high-voltage power cable .

properties

IUPAC Name

1-phenyl(213C)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLFJPFCHCOCG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone-methyl-13C

CAS RN

71777-36-1
Record name 71777-36-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air [2 MPa (gauge pressure)] for 8 hours and thereby yielded benzoic acid in a yield of 85% (analyzed by gas chromatography) with a conversion from ethylbenzene of 96%. In this procedure, acetophenone was not produced.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 8 hours and thereby yielded benzoic acid and acetophenone in yields of 86% and 5% (analyzed by gas chromatography), respectively, with a conversion from ethylbenzene of 99%.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 2 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 5%, 30% and 12% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 59%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air (2 MPa) for 8 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 52%, 6% and 2% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 68%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetophenone-methyl-13C
Reactant of Route 2
Acetophenone-methyl-13C
Reactant of Route 3
Acetophenone-methyl-13C
Reactant of Route 4
Acetophenone-methyl-13C
Reactant of Route 5
Acetophenone-methyl-13C
Reactant of Route 6
Reactant of Route 6
Acetophenone-methyl-13C

Citations

For This Compound
3
Citations
HJ Harwood, K McNamara, JJ Johnson… - Journal of Polymer …, 2008 - Wiley Online Library
Nuclear magnetic resonance (NMR) analysis of the 13 C‐labeled chain ends of polystyrene, polyMMA, and styrene‐MMA copolymers prepared by polymerizations initiated using 13 C‐…
Number of citations: 4 onlinelibrary.wiley.com
H Kurosu, T Yamanobe - Nuclear Magnetic Resonance: Volume …, 2009 - books.google.com
… of acetophenone-methyl-13C using a Cu (II) octanoatepyridine complex in the presence of triethylamine and triphenylphosphine. NMR analysis of the 13C-labeled chain ends of these …
Number of citations: 5 books.google.com
J Mabry - 2003 - search.proquest.com
The potential energy surface of linear hydrocarbons has been extensively investigated by experiments and the use of molecular modeling. Linear C4 structures have demonstrated the …
Number of citations: 1 search.proquest.com

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